
Terephthalylidene dicamphor sulfonic acid
Overview
Description
Terephthalylidene dicamphor sulfonic acid, also known by its trade name Mexoryl SX, is an organic compound used primarily as a sunscreen agent to filter out ultraviolet A (UVA) rays. It is a benzylidene camphor derivative, known for its excellent photostability, meaning it does not degrade significantly when exposed to light . This compound absorbs UV radiation between 290 and 400 nanometers, with peak protection at 345 nanometers .
Preparation Methods
Terephthalylidene dicamphor sulfonic acid is synthesized through a series of chemical reactions involving benzylidene camphor derivatives. The synthetic route typically involves the reaction of this compound with various reagents under controlled conditions. The industrial production of ecamsule is proprietary to L’Oréal, which holds the patents for its synthesis and use in sunscreens .
Chemical Reactions Analysis
Terephthalylidene dicamphor sulfonic acid undergoes several types of chemical reactions, including:
Photoisomerization: When exposed to UV light, ecamsule undergoes reversible photoisomerization, followed by photoexcitation. .
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving its sulfonic acid group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Terephthalylidene dicamphor sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study photostability and UV absorption properties.
Medicine: Incorporated into sunscreens to prevent skin damage and reduce the risk of skin cancer.
Industry: Used in the formulation of various cosmetic products, particularly sunscreens, to provide broad-spectrum UV protection
Mechanism of Action
Terephthalylidene dicamphor sulfonic acid protects against UV wavelengths in the 290–400 nanometer range by absorbing the UV radiation and releasing it as thermal energy. This process involves reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as heat, preventing it from penetrating the skin and causing damage . In studies, ecamsule has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .
Comparison with Similar Compounds
Terephthalylidene dicamphor sulfonic acid is unique among UVA sunscreening agents due to its strong photostability and broad-spectrum UV absorption. Similar compounds include:
Avobenzone: Another UVA absorber, but less photostable compared to ecamsule.
Bemotrizinol: A broad-spectrum UV absorber with high photostability.
Bisoctrizole: A broad-spectrum UV absorber that is also photostable.
Drometrizole trisiloxane:
This compound’s uniqueness lies in its water solubility and its ability to provide consistent UVA protection without significant degradation when exposed to light .
Properties
IUPAC Name |
[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHZSUCFKFERC-LRVMPXQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
92761-26-7 | |
Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 92761-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |
Record name | Terephthalylidene dicamphor sulfonic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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